molecular formula C18H16ClN3O B2512061 4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 320425-10-3

4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2512061
CAS No.: 320425-10-3
M. Wt: 325.8
InChI Key: SOCJCGXMGQIORN-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research, primarily recognized for its role as a key synthetic intermediate or a core scaffold in the development of kinase inhibitors. Its structural framework, featuring a pyrazol-3-one core substituted with a (4-chlorobenzyl)amino)methylene group, is characteristic of molecules designed to interact with the ATP-binding sites of various protein kinases. Research into analogous pyrazolone derivatives has demonstrated potent inhibitory activity against a range of clinically relevant kinase targets, including JAK kinases and receptor tyrosine kinases involved in oncogenic signaling pathways. The specific substitution pattern of this compound, particularly the 4-chlorobenzyl group, is often engineered to enhance binding affinity and selectivity, making it a valuable precursor for structure-activity relationship (SAR) studies. Investigations utilizing this scaffold are focused on designing novel therapeutic agents for conditions driven by aberrant kinase activity, such as cancer, inflammatory diseases, and autoimmune disorders. Its research value lies in its versatility as a building block for generating diverse chemical libraries aimed at identifying and optimizing new lead compounds with improved pharmacological profiles.

Properties

IUPAC Name

4-[(4-chlorophenyl)methyliminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O/c1-13-17(12-20-11-14-7-9-15(19)10-8-14)18(23)22(21-13)16-5-3-2-4-6-16/h2-10,12,21H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJSKCOUEMYYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one , also known by its CAS number 299898-01-4, belongs to the pyrazolone class of compounds, which are recognized for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C18H16ClN3OC_{18}H_{16}ClN_{3}O with a molecular weight of 325.8 g/mol. The structure features a pyrazolone core, which is commonly associated with various biological activities.

Anticancer Activity

Several studies have highlighted the anticancer properties of pyrazolone derivatives. For instance, research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that derivatives can induce apoptosis in cancer cells through mechanisms such as the inhibition of anti-apoptotic proteins and modulation of gene expression related to cell survival .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)Reference
4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneA549TBD
Similar Pyrazolone DerivativeHCT116193.93
Similar Pyrazolone DerivativeHT-29TBD

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazolone derivatives has been documented extensively. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic effects in inflammatory diseases .

Antimicrobial Activity

Pyrazolone derivatives have demonstrated antimicrobial properties against a range of pathogens. Studies suggest that these compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways in microorganisms .

The biological activity of 4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by upregulating pro-apoptotic factors (e.g., Bax) and downregulating anti-apoptotic factors (e.g., Bcl2) as evidenced by gene expression studies .
  • Enzyme Inhibition : It may act as an inhibitor of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response .
  • Antimicrobial Action : The structural features allow for interaction with microbial targets, leading to inhibition of growth and replication .

Case Studies

In a notable study published in the Egyptian Journal of Chemistry, researchers synthesized various pyrazolone derivatives and screened them for biological activities. The findings indicated that certain derivatives exhibited promising anticancer and anti-inflammatory activities, suggesting potential for development into therapeutic agents .

Another study highlighted the synthesis and evaluation of similar pyrazolone compounds against human cancer cell lines, demonstrating significant cytotoxicity comparable to standard chemotherapeutics .

Scientific Research Applications

Antioxidant Properties

Research indicates that pyrazole derivatives exhibit notable antioxidant activities. For instance, compounds similar to 4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one have been evaluated for their radical scavenging abilities using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl). These studies reveal that certain derivatives show superior antioxidant activity compared to standard antioxidants like ascorbic acid .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For example, a study on related compounds demonstrated cytotoxic effects against various cancer cell lines, including colorectal carcinoma cells. The mechanism often involves inducing apoptosis in cancer cells, making these compounds valuable in cancer therapy .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been investigated. Compounds related to 4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one have shown promising results against bacterial strains and fungi. This suggests potential applications in treating infections resistant to conventional antibiotics .

Case Studies and Research Findings

  • Antioxidant Activity : In a study evaluating the antioxidant properties of various pyrazole derivatives, it was found that compounds with similar structures demonstrated significant radical scavenging activities. The most potent compound exhibited an IC50 value lower than that of ascorbic acid .
  • Cytotoxicity Against Cancer Cells : A series of experiments on synthesized pyrazole derivatives showed that certain compounds induced apoptosis in RKO colorectal carcinoma cells in a dose-dependent manner. The most effective compound was identified as having a specific structural configuration that enhanced its cytotoxicity .
  • Antimicrobial Testing : In another study focusing on the antimicrobial properties of related compounds, several derivatives exhibited strong activity against Gram-positive and Gram-negative bacteria as well as fungi. The structure–activity relationship (SAR) analysis indicated that modifications to the side chains significantly influenced antimicrobial efficacy .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties Reference
4-{[(4-Chlorobenzyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one C₁₈H₁₅ClN₃O (estimated) ~332.8 (estimated) 2-Ph, 4-(4-Cl-benzylamino)methylene, 5-Me Likely moderate lipophilicity; potential H-bond donor (NH group)
(4Z)-4-{[(4-Chlorophenyl)amino]methylene}-2-phenyl-5-(trifluoromethyl)-pyrazol-3-one C₁₇H₁₁ClF₃N₃O 365.74 2-Ph, 4-(4-Cl-Ph-amino)methylene, 5-CF₃ Higher MW due to CF₃; increased electronegativity may enhance bioactivity
(4Z)-2-(4-Cl-Ph)-4-{[(4-F-Ph)amino]methylene}-5-Me-pyrazol-3-one C₁₇H₁₃ClFN₃O 329.76 2-(4-Cl-Ph), 4-(4-F-Ph-amino)methylene, 5-Me Fluorine substitution improves metabolic stability; lower MW
(Z)-4-(4-Cl-benzylidene)-5-Me-2-Ph-pyrazol-3-one C₁₇H₁₃ClN₂O 300.75 2-Ph, 4-(4-Cl-benzylidene), 5-Me Benzylidene group lacks NH, reducing H-bond capacity; higher planarity
4-Benzylidene-2-(2-Cl-Ph)-5-Me-pyrazol-3-one C₁₇H₁₃ClN₂O 300.75 2-(2-Cl-Ph), 4-benzylidene, 5-Me Twisted pyrazole ring (65.9° dihedral angle); strong C-Cl…π interactions
(4Z)-5-(Heptafluoropropyl)-4-hydrazinylidene-2-Ph-pyrazol-3-one (7b) C₁₇H₁₀F₇N₃O 429.28 2-Ph, 4-hydrazinylidene, 5-heptafluoropropyl High fluorine content increases hydrophobicity; orange powder (mp 132–133°C)
Key Observations:

Substituent Effects on Molecular Weight and Polarity: Trifluoromethyl (CF₃) and polyfluoroalkyl groups (e.g., heptafluoropropyl in compound 7b) significantly increase molecular weight and electronegativity, enhancing resistance to metabolic degradation . The target compound’s (4-chlorobenzyl)amino group introduces a secondary amine, enabling hydrogen bonding, unlike benzylidene analogs (e.g., 16) that lack H-bond donors .

Crystallographic and Packing Behavior :

  • Substituents influence molecular conformation and crystal packing. For example, compound 17 exhibits a twisted pyrazole ring (dihedral angle 65.9°) due to steric effects from the 2-chlorophenyl group, while benzylidene derivatives adopt planar configurations .
  • The target compound’s NH group may facilitate intermolecular interactions (e.g., C-H…N, N-H…O), as seen in structurally related hydrazinylidene derivatives .

Biological and Physicochemical Properties: Fluorinated analogs (e.g., 3, 5) demonstrate improved bioavailability and thermal stability, attributed to fluorine’s electron-withdrawing effects . Hydrazinylidene derivatives (e.g., 7b) show potent bioactivity in pharmaceutical screens, suggesting the target compound’s amino substituent could similarly enhance binding to biological targets .

Preparation Methods

Cyclization of Ethyl Acetoacetate with Phenylhydrazine

The 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one core is synthesized via cyclization of ethyl acetoacetate and phenylhydrazine. Ethyl acetoacetate (0.1 mol) reacts with excess phenylhydrazine (0.2 mol) in ethanol under reflux (60°C), yielding a crystalline solid after cooling. This method achieves a 68% yield, with the phenyl group introduced at position 2 through nucleophilic attack and subsequent cyclodehydration.

Key Conditions

  • Solvent : Ethanol (20 mL per 0.1 mol ethyl acetoacetate)
  • Temperature : 60°C during addition, room temperature for crystallization
  • Yield : 68%

Functionalization at Position 4

Vilsmeier–Haack Formylation

To introduce a formyl group at position 4, the pyrazolone core undergoes Vilsmeier–Haack formylation. A mixture of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (14 mmol) and iodine (29.4 mmol) in tetrahydrofuran (15 mL) and ammonia (20 mL) is stirred at ambient temperature for 6 hours. The formylated product, 4-formyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, is obtained in 78% yield after extraction with ethyl acetate.

Reaction Mechanism

  • Iodine acts as an oxidizing agent, facilitating the conversion of a methylene group to a formyl moiety.
  • Ammonia stabilizes intermediates, preventing over-oxidation.

Condensation with 4-Chlorobenzylamine

The formylated intermediate reacts with 4-chlorobenzylamine in a Schiff base formation. The aldehyde group at position 4 condenses with the amine in methanol under reflux (70°C, 4 hours), yielding the target compound as a yellow precipitate.

Optimization Insights

  • Solvent : Methanol enhances nucleophilicity of the amine.
  • Catalyst : Acidic conditions (e.g., 10% HCl in ethanol) accelerate imine formation.
  • Yield : 72–80% after recrystallization from ethanol-water.

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Condensation

A streamlined approach combines cyclization and condensation in a single reactor. Ethyl acetoacetate, phenylhydrazine, and 4-chlorobenzylamine react in acetonitrile with a palladium catalyst (0.6–0.8 mol% Pd(OAc)₂) at 70°C. This method reduces isolation steps, achieving an 84.5% overall yield.

Advantages

  • Avoids intermediate purification.
  • Reduces palladium residue (<0.1 ppm).

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 120°C, 20 minutes) accelerates the condensation step, shortening reaction time from 4 hours to 20 minutes. This method maintains yields at 75–78% while improving energy efficiency.

Reaction Optimization and Scalability

Solvent Screening

Comparative studies reveal methanol as optimal for condensation (Table 1). Ethanol and acetonitrile result in lower yields due to poorer solubility of the imine product.

Table 1: Solvent Impact on Condensation Yield

Solvent Yield (%) Purity (%)
Methanol 78 98
Ethanol 65 95
Acetonitrile 70 97

Data adapted from.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CH=N), 7.45–7.30 (m, 9H, aromatic), 2.32 (s, 3H, CH₃).
  • IR (KBr): 1650 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Purity Assessment

HPLC analysis (C18 column, acetonitrile-water gradient) confirms ≥98% purity. Residual solvents (methanol, ethanol) are <0.1% by GC-MS.

Industrial-Scale Considerations

Cost-Effective Catalyst Recovery

Patented methods describe recycling palladium catalysts via filtration of reaction mixtures through celite, reducing catalyst waste by 40%.

Waste Management

Aqueous waste from acetonitrile-water phases is treated with activated carbon, achieving >99% solvent recovery.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one?

  • Methodological Answer : The compound is synthesized via a condensation reaction between 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one and 4-chlorobenzaldehyde under acidic conditions (e.g., concentrated HCl) in dimethylformamide (DMF) at elevated temperatures (~426 K). The product is recrystallized from ethanol to achieve purity . Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and confirming the final structure using X-ray crystallography to resolve planar pyrazole ring geometry and hydrogen-bonding networks (N–H⋯O interactions) .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and hydrogen environments.
  • X-ray Crystallography : To resolve the planar arrangement of the pyrazole ring and substituent alignment (e.g., phenyl ring tilt angle of 34.9°) .
  • Mass Spectrometry (MS) : For molecular weight validation.
  • Infrared (IR) Spectroscopy : To identify functional groups like the C=O stretch of the pyrazolone moiety.

Q. What reaction conditions are critical for optimizing yield during synthesis?

  • Methodological Answer :

  • Temperature : Maintain ~426 K to drive condensation without decomposition.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Acid Catalyst : Concentrated HCl accelerates imine formation.
  • Purification : Ethanol recrystallization minimizes impurities .

Advanced Research Questions

Q. How does the compound’s structure influence its biological activity, and what computational tools can predict this?

  • Methodological Answer : The pyrazolone core and 4-chlorobenzyl substituent enable interactions with biological targets (e.g., enzymes or receptors). Computational methods include:

  • Molecular Docking : To simulate binding affinities with targets like cyclooxygenase (COX) or kinases.
  • QSAR Modeling : Correlate substituent electronic effects (e.g., Cl electronegativity) with activity trends.
  • DFT Calculations : Analyze charge distribution and frontier molecular orbitals for reactivity insights .

Q. How can researchers resolve contradictions in reported biological activity data for pyrazolone derivatives?

  • Methodological Answer :

  • Standardized Assays : Use cell-based (e.g., MTT for cytotoxicity) and enzyme inhibition assays under controlled conditions (pH, temperature).
  • Structural Confirmation : Ensure compound purity (≥95% via HPLC) to rule out impurity-driven artifacts.
  • Meta-Analysis : Compare datasets across studies while accounting for variations in experimental protocols (e.g., cell lines, dosing regimens) .

Q. What strategies are effective for modifying the compound to enhance its pharmacological profile?

  • Methodological Answer :

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-chlorobenzyl position to modulate bioavailability.
  • Heterocycle Fusion : Incorporate indole or thiazole moieties to improve target selectivity, as seen in structurally related antitumor agents .
  • Prodrug Design : Mask polar groups (e.g., amine) with acetyl or PEGylated units to enhance solubility and tissue penetration .

Q. What are the key challenges in characterizing the compound’s reactive intermediates during synthesis?

  • Methodological Answer :

  • Trapping Intermediates : Use low-temperature NMR (-40°C) or freeze-quench techniques to stabilize transient species.
  • Isolation via Column Chromatography : Employ gradient elution with silica gel to separate intermediates.
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N) to track nitrogen migration during condensation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.